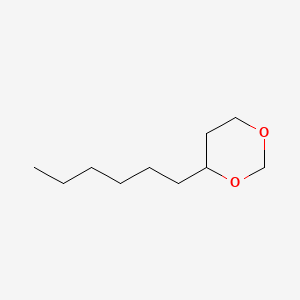

4-Hexyl-1,3-dioxane

説明

特性

CAS番号 |

2244-85-1 |

|---|---|

分子式 |

C10H20O2 |

分子量 |

172.26 g/mol |

IUPAC名 |

4-hexyl-1,3-dioxane |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-10-7-8-11-9-12-10/h10H,2-9H2,1H3 |

InChIキー |

MNIXGQSLDFHHHN-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC1CCOCO1 |

製品の起源 |

United States |

準備方法

Reaction Mechanism and General Procedure

The most widely employed method for synthesizing 4-hexyl-1,3-dioxane involves the acid-catalyzed cyclization of 1,3-propanediol with hexanal. This reaction proceeds via a nucleophilic addition-elimination mechanism, typical of acetal formation.

Step 1: Protonation of the Carbonyl Group

Hexanal undergoes protonation at the carbonyl oxygen in the presence of a Brønsted acid (e.g., p-toluenesulfonic acid), rendering the carbonyl carbon more electrophilic.Step 2: Nucleophilic Attack by 1,3-Propanediol

The hydroxyl group of 1,3-propanediol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.Step 3: Cyclization and Water Elimination

Intramolecular nucleophilic attack by the secondary hydroxyl group of 1,3-propanediol results in cyclization, yielding 4-hexyl-1,3-dioxane. Water is eliminated as a byproduct, necessitating azeotropic removal to drive the equilibrium toward product formation.

Catalysts and Reaction Conditions

The choice of catalyst significantly impacts reaction efficiency:

| Catalyst | Temperature (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid | 110–120 | Toluene | 78–82 | |

| Boron trifluoride etherate | 80–90 | Dichloromethane | 65–70 | |

| Sulfuric acid | 100–110 | None (neat) | 60–65 |

Key Observations:

- p-Toluenesulfonic acid in toluene under reflux with a Dean-Stark trap achieves optimal yields (78–82%) by facilitating water removal.

- Lewis acids like boron trifluoride etherate enable milder conditions but suffer from lower yields due to competing side reactions.

Alternative Synthetic Routes

Transacetalization Reactions

Transacetalization offers a pathway to 4-hexyl-1,3-dioxane by reacting preformed acetals with hexanol under acidic conditions. For example, 2-phenyl-1,3-dioxane reacts with hexanol in the presence of HCl to yield the target compound via exchange of the alkoxy group.

Reaction Equation:

$$

\text{2-Phenyl-1,3-dioxane} + \text{Hexanol} \xrightarrow{\text{HCl}} \text{4-Hexyl-1,3-dioxane} + \text{Phenol}

$$

Conditions:

Oxidative Methods

While ozonolysis is primarily employed for acetal degradation, controlled oxidation of 4-hexyl-1,3-dioxolane derivatives using ozone has been explored. However, this method is less practical due to overoxidation risks and low selectivity.

Industrial-Scale Production Considerations

Process Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability:

Purification Techniques

Crude 4-hexyl-1,3-dioxane is purified via:

- Fractional Distillation: Boiling point range of 210–215°C at atmospheric pressure.

- Silica Gel Chromatography: Reserved for high-purity applications (e.g., pharmaceutical intermediates).

化学反応の分析

Types of Reactions: 4-Hexyl-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.

Reduction: Reduction reactions can convert 4-Hexyl-1,3-dioxane into alcohols or other reduced forms.

Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are employed in substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of 4-Hexyl-1,3-dioxane.

Reduction: Alcohols and other reduced forms.

Substitution: Substituted dioxane compounds with various functional groups.

科学的研究の応用

4-Hexyl-1,3-dioxane has diverse applications in scientific research, including:

Chemistry: Used as a solvent and reagent in organic synthesis and polymer chemistry.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

作用機序

The mechanism of action of 4-Hexyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can act as an antioxidant, inhibiting radical chain oxidation reactions . It interacts with reactive oxygen species (ROS) and other radicals, preventing oxidative damage to biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

4-Heptyl-1,3-dioxane: Similar structure with a heptyl group instead of a hexyl group.

2-Hexyltetrahydrofuran: Another heterocyclic compound with a similar hexyl substitution.

3-Hexyl-4-hydroxytetrahydropyran: Contains a hydroxyl group and a tetrahydropyran ring.

Uniqueness: 4-Hexyl-1,3-dioxane is unique due to its specific dioxane ring structure and hexyl substitution, which confer distinct chemical properties and reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。